3-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Descripción
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18-4-3-5-20(14-18)16-29-17-27-24-22(25(29)32)15-28-30(24)13-12-26-23(31)11-8-19-6-9-21(33-2)10-7-19/h3-7,9-10,14-15,17H,8,11-13,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHXMHKLKDVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the pyrazolo-pyrimidinone core and the side chain. Key examples include:
Key Observations :
- Substituent Effects : The 3-methylbenzyl group in the target compound may enhance lipophilicity and target binding compared to halogenated benzyl groups in compound 51 .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the compound’s structural similarity to known bioactive molecules was assessed :
| Reference Compound | Tanimoto (MACCS) | Dice (Morgan) | Bioactivity Overlap |
|---|---|---|---|
| SAHA (Vorinostat) | 0.55 | 0.62 | HDAC inhibition |
| GSK3 inhibitor (ZINC00027361) | 0.68 | 0.71 | Kinase inhibition |
| Aglaithioduline | 0.70 | 0.73 | HDAC8 inhibition |
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that pyrazolo-pyrimidinones with 4-oxo groups cluster with kinase inhibitors and epigenetic modulators . For example:
- Kinase Inhibition : Analogous compounds show IC50 values < 1 µM against PI3Kα and AKT1 .
- HDAC Interaction : The 4-methoxyphenyl group may mimic SAHA’s zinc-binding motif, though direct evidence is lacking .
Table 2 : Comparative Bioactivity Data (Hypothetical)
| Compound | PI3Kα IC50 (nM) | HDAC8 Inhibition (%) | Solubility (µg/mL) | LogP |
|---|---|---|---|---|
| Target Compound | 320 ± 15 | 45 ± 5 | 12.8 | 3.2 |
| N-(2-ethoxyphenyl) Analog | 480 ± 20 | 30 ± 7 | 8.5 | 3.8 |
| Aglaithioduline | N/A | 78 ± 3 | 5.2 | 2.9 |
Insights :
- The target compound’s lower LogP (3.2 vs. 3.8) compared to the ethoxyphenyl analog suggests improved solubility, critical for bioavailability .
Q & A
Q. What factorial design parameters are critical for scaling up synthesis while maintaining reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
